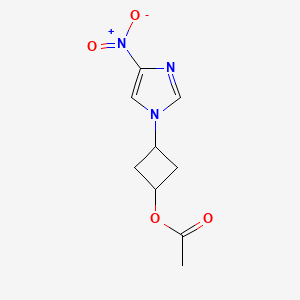
1,1-Diethoxy-4-iodobutane
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1,1-Diethoxy-4-iodobutane is represented by the formula C8H17IO2. The molecular weight of the compound is 272.12 g/mol .Physical And Chemical Properties Analysis
1,1-Diethoxy-4-iodobutane is a yellowish liquid with a characteristic odor. Its boiling point is 172-176 °C, and its melting point is -74°C. DEIB is soluble in organic solvents like ether, benzene, and chloroform. It has a density of 1.471 g/cm³ at 20°C and a refractive index of 1.4782.Wissenschaftliche Forschungsanwendungen
Biofuel Research
1,1-Diethoxy-4-iodobutane is explored as a promising next-generation biofuel. A study by Zeng et al. (2019) investigated its pyrolysis chemistry in a flow reactor using synchrotron vacuum ultraviolet photoionization mass spectrometry. The researchers developed a detailed kinetic model including numerous species and reactions. This study is significant for understanding the fuel consumption pathways and the formation of oxygenated products, which are crucial for biofuel applications (Zeng et al., 2019).
Synthesis of Heterocyclic Compounds
Fisyuk et al. (1997) explored the use of 1,1-diethoxy-4-iodobutane in the synthesis of heterocyclic compounds. They synthesized 1,1-diethoxy-3-isothiocyanatobutane and used it to prepare various compounds, demonstrating its versatility in organic synthesis (Fisyuk et al., 1997).
Catalytic Processes
A study by Rahaman et al. (2015) involved the synthesis of 1,1-diethoxybutane using Amberlyst 47 as a catalyst. They provided insights into thermodynamic, kinetic, and adsorption parameters, which are important for optimizing catalytic processes in the chemical industry (Rahaman et al., 2015).
Renewable Resource Utilization
1,1-Diethoxy-4-iodobutane is also studied for its potential in producing chemicals from renewable resources. Agirre et al. (2011) developed a catalytic reactive distillation process for its production from bioethanol and butanal. This research contributes to the development of sustainable chemical production processes (Agirre et al., 2011).
Electrochemical Studies
The electrochemical behavior of related compounds such as 1-iodobutane has been studied, which can provide insights into the electrochemical properties of 1,1-diethoxy-4-iodobutane. Such studies are important for understanding reaction mechanisms in electrochemistry (Pritts & Peters, 1995).
Spectroscopy and Molecular Structure
The molecular structure and properties of related compounds like 1-iodobutane have been studied using high-resolution rotational spectroscopy. These studies help in understanding the conformational isomerism and molecular properties that could be relevant for 1,1-diethoxy-4-iodobutane (Arsenault et al., 2017).
Safety and Hazards
The safety data sheet for 1-Iodobutane, a related compound, suggests that it is flammable and toxic if inhaled . It is recommended to avoid breathing its vapors and to use it only in a well-ventilated area . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If inhaled, the victim should be moved to fresh air and kept at rest .
Eigenschaften
IUPAC Name |
1,1-diethoxy-4-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17IO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICAGLWXWIDTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCI)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312596 | |
| Record name | 1,1-Diethoxy-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethoxy-4-iodobutane | |
CAS RN |
1365964-16-4 | |
| Record name | 1,1-Diethoxy-4-iodobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365964-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diethoxy-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1402787.png)
![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402792.png)
![5-Benzo[b]thiophen-3-ylmethylene-3-methyl-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1402793.png)

![6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one](/img/structure/B1402795.png)



![tert-butyl 2H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate](/img/structure/B1402800.png)



![ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1402808.png)
![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)